3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole
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Overview
Description
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that features a benzoxazole core, a thiadiazole ring, and a piperazine moiety
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as our compound, are known to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets . This interaction could lead to changes in cellular function, but the specifics would depend on the exact nature of the target.
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Due to the mesoionic nature of the 1,3,4-thiadiazole moiety, these compounds are known to be able to cross cellular membranes , which could influence their bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The stability and activity of 1,3,4-thiadiazole derivatives are known to be influenced by the presence of the =n-c-s moiety and strong aromaticity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Formation of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups on the phenyl ring.
Scientific Research Applications
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds with a benzoxazole core are known for their antimicrobial and anticancer properties.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(25-10-8-24(9-11-25)18-13-21-28-23-18)15-6-7-17-16(12-15)19(27-22-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUANZHFIYBHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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